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Compound of Interest

Compound Name:
N-cyclopropyl-2,5-

dimethylbenzamide

Cat. No.: B5318647

Get Quote

Executive Summary & Chemical Identity
N-cyclopropyl-2,5-dimethylbenzamide is a specialized secondary amide utilized primarily as

a structural scaffold in medicinal chemistry and agrochemical discovery. It combines a

lipophilic, sterically crowded 2,5-dimethylphenyl core with a rigid cyclopropyl amide terminus.

This molecule represents a classic "conformational lock" strategy. The ortho-methyl group

restricts rotation around the aryl-carbonyl bond, while the cyclopropyl group imposes distinct

electronic and steric properties compared to acyclic alkyl chains (e.g., isopropyl).
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Property Data

IUPAC Name N-cyclopropyl-2,5-dimethylbenzamide

CAS Registry Number 1343048-00-9

Molecular Formula C₁₂H₁₅NO

Molecular Weight 189.25 g/mol

SMILES Cc1ccc(C)c(C(=O)NC2CC2)c1

Predicted LogP ~2.6 – 2.9 (Lipophilic)

H-Bond Donors/Acceptors 1 / 1

Structural Analysis & Pharmacophore Dynamics
The utility of N-cyclopropyl-2,5-dimethylbenzamide lies in its ability to probe specific binding

pockets that require a rigid, hydrophobic terminus.

The "Ortho-Effect" and Atropisomerism Potential
The presence of a methyl group at the 2-position (ortho) creates significant steric clash with the

carbonyl oxygen. This forces the amide group out of planarity with the benzene ring, often

resulting in a high energy barrier for rotation.

Implication: The molecule likely adopts a preferred twisted conformation in solution, which

can enhance binding selectivity by reducing the entropic penalty upon binding to a protein

target.

Cyclopropyl Amide Rigidity
Unlike an isopropyl group, the cyclopropyl ring possesses significant

-like character (Walsh orbitals).

Electronic Effect: The cyclopropyl group can donate electron density into the amide

-system more effectively than simple alkyls.
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Metabolic Stability: Cyclopropyl rings are often resistant to

-oxidation and can block metabolic hot-spots, a strategy seen in drugs like Ciproxifan or
Tasimelteon.

Structural Logic Diagram
The following diagram illustrates the pharmacophoric features and structural logic of the

molecule.
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Figure 1: Pharmacophore dissection showing the steric and electronic interplay between

substituents.

Synthesis & Manufacturing Protocols
For research-scale production (gram to multigram), two primary routes are recommended. The

Acid Chloride Route is preferred for high yield and simplicity, while the Coupling Reagent Route

is used if functional group tolerance is required.

Route A: Acid Chloride Activation (Standard Protocol)
This method is robust and scalable.

Reagents:

Precursor: 2,5-Dimethylbenzoic acid.
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Reagent: Thionyl chloride (

) or Oxalyl chloride.

Amine: Cyclopropylamine.

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA).

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

Activation: Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF

(2 drops). Slowly add oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature (RT) for 2

hours until gas evolution ceases.

Concentration: Evaporate the solvent and excess reagent under reduced pressure to obtain

the crude acid chloride (typically a yellow oil).

Coupling: Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

Addition: Add a mixture of cyclopropylamine (1.1 eq) and

(1.5 eq) dropwise. The reaction is exothermic.

Workup: Stir at RT for 4 hours. Quench with 1M HCl (to remove unreacted amine). Wash

with saturated

and brine. Dry over

.

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 10-

30% EtOAc in Hexanes).

Synthesis Workflow Diagram
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Figure 2: Standard synthetic workflow via acid chloride activation.

Analytical Characterization
To validate the structure, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl
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) Predicted:

7.10 – 7.25 ppm (m, 3H, Aromatic protons).

6.00 ppm (br s, 1H, NH amide).

2.85 – 2.95 ppm (m, 1H, Cyclopropyl CH).

2.35 ppm (s, 3H, 5-Me).

2.45 ppm (s, 3H, 2-Me). Note: The 2-Me is often deshielded due to the carbonyl proximity.

0.80 – 0.90 ppm (m, 2H, Cyclopropyl

).

0.55 – 0.65 ppm (m, 2H, Cyclopropyl

).

Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode).

Expected Ion:

.

Fragmentation: Loss of cyclopropyl group or cleavage of the amide bond typically yields the

2,5-dimethylbenzoyl cation (

133).

Applications in Drug Discovery
This specific benzamide serves as a valuable building block in several therapeutic areas.

Fragment-Based Drug Discovery (FBDD):

The molecule is a "Rule of 3" compliant fragment (MW < 300, LogP < 3). It effectively

probes hydrophobic pockets while providing a hydrogen bond donor/acceptor motif.
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Kinase Inhibitors:

Benzamides are common scaffolds in Type II kinase inhibitors. The 2,5-dimethyl pattern

can occupy the solvent-exposed region or the hydrophobic back-pocket, depending on the

linker orientation.

Transient Receptor Potential (TRP) Modulators:

N-cyclopropyl amides are structurally homologous to known TRPV1 antagonists. The

rigidity of the cyclopropyl group often improves potency by reducing the entropic cost of

binding compared to flexible alkyl chains.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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